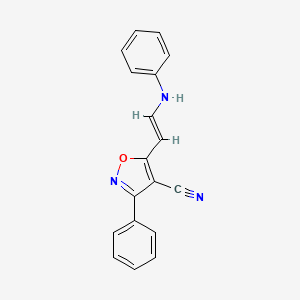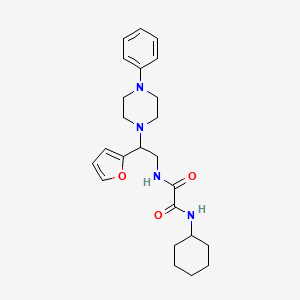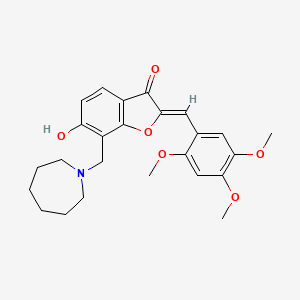
(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene derivatives are widely used in the field of organic electronics due to their excellent electronic properties . They have been applied as processing solvent additives to fabricate bulk heterojunction polymer solar cells (PSCs) .
Synthesis Analysis
While specific synthesis methods for “(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide” were not found, thiophene derivatives have been synthesized for various applications . For instance, α,ω-di(thiophen-2-yl)alkanes were used as processing solvent additives in the fabrication of PSCs .Molecular Structure Analysis
The molecular structure of thiophene derivatives plays a crucial role in their properties and applications . For example, the alkyl chain length of α,ω-di(thiophen-2-yl)alkanes was found to play an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the PTB7-Th:PC 71 BM blend .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, α,ω-di(thiophen-2-yl)alkanes with a higher boiling point and improved solubility for PC 71 BM were used as processing solvent additives .Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXZPTSEIKGDFB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)


![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)



![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)

